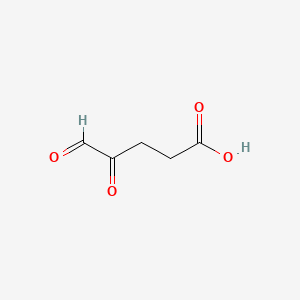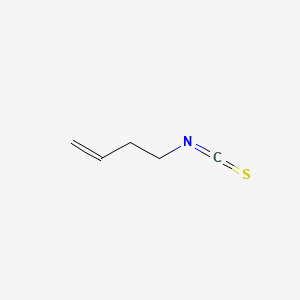
4,5-Dioxopentanoic acid
説明
4,5-Dioxopentanoic acid is a dioxo monocarboxylic acid consisting of a valeric acid core with the two oxo groups at the 4- and 5-positions . It is also known as 4,5-Dioxopentanoate and 4-oxoglutarate semialdehyde .
Synthesis Analysis
The synthesis of 4,5-Dioxopentanoic acid derivatives has been achieved through the reaction of 4-acetyl-5-(1-naphthyl)furan-2,3-dione with various nitrogenous nucleophiles . The structures of these newly synthesized compounds were determined from the FT-IR, 1H and 13C NMR spectroscopic data and elemental analyses .Molecular Structure Analysis
The molecular structure of 4,5-Dioxopentanoic acid consists of a valeric acid core with the two oxo groups at the 4- and 5-positions . The formula is C5H6O4, with a net charge of 0, an average mass of 130.09874, and a monoisotopic mass of 130.02661 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5-Dioxopentanoic acid include a molecular formula of C5H6O4, a net charge of 0, an average mass of 130.09874, and a monoisotopic mass of 130.02661 . More detailed properties like melting point, boiling point, and solubility are not available in the sources.科学的研究の応用
Precursor in Biosynthesis of Biologically Active Porphyrins : 5-Amino-4-oxopentanoic acid, a derivative of 4,5-Dioxopentanoic acid, is a precursor in the biosynthesis of biologically active porphyrins such as chlorophyll and heme. These systems play a crucial role in photosynthesis, oxygen transport, and electron transport (Shrestha‐Dawadi & Lugtenburg, 2003).
Formation of Methylglyoxal : Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, is formed from 4,5-Dioxopentanoic acid. MG modifies proteins, forming advanced glycation end-products, which are associated with complications of diabetes and some neurodegenerative diseases. MG is also found in foodstuffs and beverages, and its accumulation can cause degenerative changes in tissues and exert anticancer activity (Nemet, Varga-Defterdarović, & Turk, 2006).
Synthesis of Pharmaceuticals and Chemical Compounds : The compound can be used in the synthesis of various pharmaceuticals and chemical compounds. For instance, it can be used in the preparation of isotopomers of 5-aminolevulinic acid and levulinic acid for research and medicinal purposes (Shrestha‐Dawadi & Lugtenburg, 2003).
Catalytic Conversion to Pentanoic Acid : 4,5-Dioxopentanoic acid can be catalytically converted to pentanoic acid. A study demonstrated a direct conversion of levulinic acid to pentanoic acid using a Ru/H-ZSM5 catalyst, which is significant for producing biofuels and chemicals (Luo, Bruijnincx, & Weckhuysen, 2014).
Use in Synthetic Photochemistry : The compound is used in synthetic photochemistry, particularly in the photoaddition reactions with various dienes, indicating its relevance in organic synthesis and photoreactions (Hatsui, Nojima, & Takeshita, 1990).
Biochemical Research : It's also used in biochemical research, particularly in studies related to the formation of delta-aminolevulinic acid, where 4,5-Dioxopentanoic acid acts as a key intermediate (Bajkowski & Friedmann, 1982).
特性
IUPAC Name |
4,5-dioxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-3-4(7)1-2-5(8)9/h3H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUFRVYVNKGICT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208493 | |
| Record name | 4,5-Dioxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gamma-delta-Dioxovaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
5976-90-9 | |
| Record name | 4,5-Dioxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5976-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dioxovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005976909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dioxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1195000.png)
![N-[2-methyl-4-oxo-3-(phenylmethyl)-7-(1-piperidinyl)-6-quinazolinyl]-3-pyridinecarboxamide](/img/structure/B1195001.png)
![1-(3,5-Dimethyl-1-pyrazolyl)-3-[2-(4-methoxyphenyl)-1-indolyl]-2-propanol](/img/structure/B1195003.png)


![2-[[2-(5,6-Dimethyl-1-benzimidazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1195009.png)


